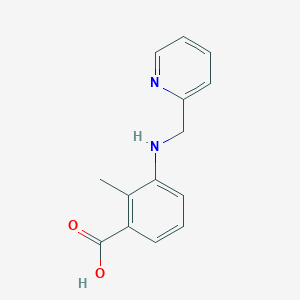

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

Description

Properties

IUPAC Name |

2-methyl-3-(pyridin-2-ylmethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10-12(14(17)18)6-4-7-13(10)16-9-11-5-2-3-8-15-11/h2-8,16H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUFZEHUDXFIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NCC2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424192 | |

| Record name | 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881445-78-9 | |

| Record name | 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (CAS No. 881445-78-9), a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental data on this specific molecule, this document synthesizes information from analogous structures and employs established chemical principles to propose its physicochemical properties, a detailed synthesis protocol, anticipated spectroscopic characteristics, and potential avenues for biological investigation. This guide is intended for researchers, chemists, and professionals in drug development, offering a robust theoretical framework to stimulate and inform future research on this compound.

Introduction and Molecular Overview

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a unique bifunctional molecule incorporating a benzoic acid moiety, a secondary amine linker, and a pyridine ring. Its structure suggests potential for diverse chemical interactions, including hydrogen bonding, metal coordination, and salt formation, making it an intriguing candidate for various applications. The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a pyridine nitrogen (a hydrogen bond acceptor and basic center) within the same molecule creates opportunities for the formation of complex supramolecular structures and interactions with biological targets.

While the compound is commercially available for research purposes, a thorough review of scientific literature and patent databases reveals a notable absence of detailed experimental studies.[1][2] This guide aims to bridge this knowledge gap by providing a predictive analysis of its properties and a strategic approach to its synthesis and characterization.

Physicochemical and Structural Properties

The fundamental properties of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid have been identified from chemical supplier data.[3] Further properties, crucial for experimental design, are predicted based on its structure.

| Property | Value/Prediction | Source |

| CAS Number | 881445-78-9 | [3] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [3] |

| Molecular Weight | 242.27 g/mol | [3] |

| IUPAC Name | 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid | - |

| InChI Key | HAUFZEHUDXFIIB-UHFFFAOYSA-N | [3] |

| Predicted pKa (acidic) | ~4-5 (Carboxylic acid) | Inferred |

| Predicted pKa (basic) | ~5-6 (Pyridine Nitrogen) | Inferred |

| Predicted XLogP3 | ~2.5 - 3.5 | Inferred |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |

Predictions are based on the functional groups present and data from structurally similar compounds.

Proposed Synthetic Pathway: Reductive Amination

A highly plausible and efficient method for the synthesis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is via reductive amination. This well-established reaction involves the condensation of an amine with an aldehyde to form an imine, which is then reduced in situ to the corresponding amine. The choice of starting materials, 3-amino-2-methylbenzoic acid and pyridine-2-carboxaldehyde, is strategic due to their commercial availability and the directness of this approach.

Caption: Proposed reductive amination synthesis workflow.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 3-amino-2-methylbenzoic acid (1.0 eq) in a suitable solvent such as methanol or dichloromethane (10 mL/mmol), add pyridine-2-carboxaldehyde (1.05 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine). The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The use of STAB is advantageous as it is selective for imines in the presence of aldehydes and is effective under neutral or slightly acidic conditions.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours until completion, as indicated by TLC analysis.

-

Work-up: Quench the reaction by the slow addition of water. Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid.

Anticipated Spectroscopic Signatures

For unequivocal identification, the synthesized product should be characterized by standard spectroscopic methods. The following are the anticipated key features:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methyl group protons (~2.2-2.5 ppm).

-

A broad singlet for the carboxylic acid proton (>10 ppm, may be exchanged with D₂O).

-

A multiplet for the aromatic protons of the benzoic acid ring (~6.5-8.0 ppm).

-

Characteristic multiplets for the four protons of the pyridine ring (~7.0-8.6 ppm).

-

A doublet or singlet for the methylene bridge protons (-CH₂-) (~4.5 ppm), which may show coupling to the adjacent NH proton.

-

A broad signal for the secondary amine proton (-NH-), which will be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the methyl carbon (~15-20 ppm).

-

Signals for the aromatic and pyridine carbons (~110-160 ppm).

-

A signal for the methylene bridge carbon (~45-55 ppm).

-

A signal for the carboxylic acid carbon (~165-175 ppm).

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

An N-H stretch from the secondary amine (~3300-3500 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).

-

C=C and C=N stretching vibrations from the aromatic and pyridine rings (~1400-1600 cm⁻¹).

-

-

MS (Mass Spectrometry):

-

The Electrospray Ionization (ESI) mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 243.28.

-

Potential Biological Activities and Research Applications

While no specific biological activities have been reported for this compound, its structural motifs are present in many biologically active molecules. This allows for informed hypotheses about its potential applications. The general class of aminobenzoic acid derivatives has shown a wide range of therapeutic potential.[4][5]

Caption: Inferred relationships between structure and potential bioactivity.

-

Kinase Inhibition: The pyridine and amino-benzoate core is a common scaffold in kinase inhibitors. For instance, related structures are investigated as inhibitors of the IκB kinase (IKK) complex, which is implicated in inflammatory diseases and cancer.[6]

-

Anti-inflammatory Properties: Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of aminobenzoic acid. The structure of the title compound warrants investigation for cyclooxygenase (COX) inhibition or other anti-inflammatory mechanisms.

-

Antimicrobial Activity: Both pyridine and benzoic acid derivatives are known to possess antimicrobial properties.[7] This compound could be screened against various bacterial and fungal strains.

-

Coordination Chemistry: The molecule's ability to act as a chelating ligand for various metal ions could be explored in the context of developing metal-based therapeutics or new materials.

Conclusion and Future Directions

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid represents an under-explored area of chemical space. This guide provides a foundational blueprint for its synthesis, characterization, and potential applications based on established chemical principles and analogy to well-documented compounds. The immediate future direction for research on this molecule should be the execution of the proposed synthesis and the full experimental verification of its physicochemical and spectroscopic properties. Following this, systematic screening for the hypothesized biological activities is strongly recommended to unlock its potential in drug discovery and development.

References

- EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides - Google P

- CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google P

-

(PDF) Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid - ResearchGate. (URL: [Link])

-

(PDF) Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives - ResearchGate. (URL: [Link])

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- 881445-78-9 2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid ... (URL: not available)

- 2-[(2-thienylmethyl)amino]benzoic acid (18210-20-3) - Chemchart. (URL: not available)

Sources

- 1. 881445-78-9 2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid AKSci 8958CP [aksci.com]

- 2. 2-[(2-thienylmethyl)amino]benzoic acid (18210-20-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides - Google Patents [patents.google.com]

- 7. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Aminobenzoic Acid Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of N-(Pyridinylmethyl)aminobenzoic Acid Scaffolds

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the chemical compound 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (CAS 881445-78-9). Initial investigations reveal a notable scarcity of detailed, publicly available scientific literature and experimental data for this specific molecule. To provide a valuable and scientifically grounded resource, this document will focus on a closely related and well-documented analogue: 4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid . This analogue serves as a critical intermediate in the synthesis of the anticancer drug Nilotinib and shares key structural motifs with the topic compound, namely the aminobenzoic acid core linked to a nitrogen-containing heterocycle. By examining the synthesis, characterization, and application of this analogue, we can provide field-proven insights and robust protocols that are highly relevant for researchers working with this class of molecules.

Aminobenzoic acids are versatile building blocks in pharmaceutical research and development. Their structure, featuring both an amino group and a carboxylic acid on an aromatic ring, allows for diverse chemical modifications and the creation of molecules with a wide range of biological activities.[1] These scaffolds are integral to compounds with demonstrated anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a pyridine moiety, as seen in the topic compound and its analogue, often enhances biological activity by introducing a key site for hydrogen bonding and altering the molecule's overall polarity and solubility, which are critical for drug-target interactions.

The analogue we will focus on, 4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, is a pivotal intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[3] Understanding its synthesis provides a validated roadmap for constructing similar molecules.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of substituted aminobenzoic acids like our analogue involves the strategic formation of a key amine bond and the construction of the heterocyclic substituent. A common and effective approach involves a cyclization reaction to form the pyrimidinyl ring system.

Caption: Retrosynthetic analysis of the target analogue.

The synthesis can be logically divided into two primary stages:

-

Formation of the Guanidine Intermediate: 3-Amino-4-methylbenzoic acid is reacted with cyanamide under acidic conditions to form the corresponding guanidine salt.

-

Cyclization Reaction: The guanidine intermediate is then reacted with a vinylogous amide, 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one, to construct the pyrimidine ring, yielding the final product.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of 4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.[3]

Synthesis of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride (Guanidine Intermediate)

Rationale: This step converts the primary amine of the starting material into a guanidine. The use of hydrochloric acid provides an acidic medium which is crucial for the reaction and also forms the stable hydrochloride salt of the product, facilitating its isolation.[3]

Step-by-Step Protocol:

-

To a suitable reaction vessel, add 3-amino-4-methylbenzoic acid and an alcoholic solvent such as ethanol.

-

Add a solution of cyanamide in water.

-

Add concentrated hydrochloric acid to adjust the pH to between 1 and 5.

-

Heat the reaction mixture to reflux (approximately 50-150 °C) and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).

-

Cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.

-

Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride.

Synthesis of 4-Methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid (Final Product)

Rationale: This is a cyclization reaction where the guanidine intermediate reacts with a pre-formed enaminone to build the pyrimidine ring. The choice of a high-boiling point solvent allows the reaction to proceed at an elevated temperature, which is often necessary for this type of condensation and cyclization.

Step-by-Step Protocol:

-

In a separate vessel, prepare 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one by reacting 3-acetylpyridine with dimethylformamide dimethyl acetal.

-

In the main reaction vessel, suspend the 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride in a suitable solvent (e.g., an alcohol or ketone).

-

Add the 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one to the suspension.

-

Add a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the hydrochloride and facilitate the cyclization reaction.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and adjust the pH with an acid (e.g., acetic acid) to precipitate the product.

-

Filter the solid, wash thoroughly with water and then an organic solvent (e.g., ethanol) to remove impurities.

-

Dry the product under vacuum.

Caption: Experimental workflow for the two-part synthesis.

Physicochemical and Spectroscopic Characterization

While specific data for CAS 881445-78-9 is unavailable, we can predict the expected characteristics based on its structure and data from similar compounds. For a related compound, 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS 878714-39-7), the molecular formula is C₁₄H₁₄N₂O₂ with a molecular weight of 242.27 g/mol .[4]

| Property | Predicted/Typical Value | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | >200 °C (typical for this class) | Differential Scanning Calorimetry (DSC) |

| Solubility | Sparingly soluble in water, soluble in DMSO, DMF | Solubility Testing |

| ¹H NMR | Aromatic protons (δ 7-9 ppm), CH₂ protons (δ ~4.5 ppm), CH₃ protons (δ ~2.5 ppm), NH and COOH protons (variable, broad) | ¹H Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Carboxyl carbon (δ >165 ppm), CH₂ carbon (δ ~45-55 ppm), CH₃ carbon (δ ~15-25 ppm) | ¹³C Nuclear Magnetic Resonance Spectroscopy |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight | Electrospray Ionization Mass Spectrometry |

| FT-IR | C=O stretch (~1680-1700 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹) | Fourier-Transform Infrared Spectroscopy |

Applications and Future Directions

The structural motif of an aminobenzoic acid linked to a pyridine ring is of significant interest in drug discovery. These compounds can act as:

-

Kinase Inhibitors: As demonstrated by the Nilotinib intermediate, this scaffold is well-suited for targeting ATP-binding sites in kinases.

-

IKK Inhibitors: Similar structures, such as 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides, have been investigated as inhibitors of the IκB kinase (IKK) complex, which is implicated in inflammatory diseases and cancer.[5]

-

Building Blocks for Complex Molecules: These compounds serve as versatile intermediates for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

Future research on 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid would involve its synthesis, purification, and comprehensive biological screening against various targets, particularly protein kinases and enzymes involved in inflammatory pathways.

Safety and Handling

While a specific safety data sheet for CAS 881445-78-9 is not available, compounds of this class should be handled with care in a laboratory setting. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For related aminobenzoic acids, hazards may include skin, eye, and respiratory irritation.[6][7]

References

-

Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(2), o399. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. Retrieved from: [Link]

- CN104072383A. (2014). Method for preparing 3-amino-2-methyl benzoic acid. Google Patents.

- CN101928277B. (2012). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Google Patents.

- EP2008654A1. (2008). 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides. Google Patents.

-

Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(9), 3855. Available at: [Link]

-

Kumar, M., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 85-98. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 3. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Solubility of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (CAS Number: 881445-78-9). In the absence of extensive empirical solubility data in publicly accessible literature, this document serves as a predictive guide and a practical manual for its experimental determination. By dissecting the molecule's constituent functional groups and leveraging established principles of medicinal chemistry, we will forecast its solubility behavior and provide detailed, actionable protocols for its precise measurement.

Molecular Structure and Physicochemical Properties

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a molecule of interest in medicinal chemistry, incorporating three key functional moieties: a benzoic acid group, a secondary amine linker, and a pyridine ring. Understanding the interplay of these groups is fundamental to predicting its solubility.

| Property | Value | Source |

| CAS Number | 881445-78-9 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

The presence of both an acidic (carboxylic acid) and a basic (pyridine) functional group suggests that 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is an amphoteric compound. This characteristic is a critical determinant of its aqueous solubility, which will be highly dependent on the pH of the medium.

Predictive Analysis of Solubility

A molecule's solubility is governed by a delicate balance between its lipophilicity and its ability to interact with the solvent.[2] We can infer the solubility characteristics of the target molecule by examining its structural components.

The Influence of Functional Groups

-

Benzoic Acid Moiety: The carboxylic acid group (-COOH) is capable of donating a proton, rendering it acidic. In its ionized form (-COO⁻), it can form strong ion-dipole interactions with water, significantly enhancing aqueous solubility. The pKa of benzoic acid is approximately 4.2. The methyl substituent on the benzene ring will have a minor impact on this acidity.

-

Pyridine Moiety: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a weak base. It can accept a proton to form a pyridinium cation. The pKa of pyridine is approximately 5.2. This ionization will also contribute to increased aqueous solubility.

-

Secondary Amine Linker: The secondary amine (-NH-) can also act as a weak base, although its basicity will be influenced by the adjacent aromatic systems.

-

Aromatic Core: The benzene and pyridine rings are inherently nonpolar and contribute to the molecule's lipophilicity, which tends to decrease aqueous solubility.

The Critical Role of pH

Given the presence of both acidic and basic centers, the solubility of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid in aqueous media is expected to be lowest at its isoelectric point (pI) and will increase significantly at pH values above the carboxylic acid's pKa and below the pyridine's pKa.

Solubility in Organic Solvents

Based on its structure, 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is anticipated to exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding.

-

High Solubility Expected: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). The ability of these solvents to engage in hydrogen bonding with the carboxylic acid, amine, and pyridine nitrogen will facilitate dissolution.

-

Moderate to Low Solubility Expected: Acetonitrile, Ethyl Acetate, and Tetrahydrofuran (THF). These solvents are polar aprotic and will have a reduced capacity for hydrogen bonding compared to protic solvents.

-

Poor Solubility Expected: Nonpolar solvents such as Hexane, Toluene, and Dichloromethane. The significant polarity of the target molecule will limit its solubility in these lipophilic media.

A Validated Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is required. The following protocols are based on industry-standard methodologies.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol:

-

Preparation: Add an excess amount of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid to a series of vials, each containing a different solvent of interest (e.g., water, pH buffers, ethanol, DMSO). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid.

-

Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It provides an indication of how readily a compound might precipitate from solution.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for any precipitation to occur.

-

Precipitate Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Conclusion and Future Directions

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this guide offers a detailed prediction and interpretation based on the analysis of its constituent structural fragments and established principles of NMR spectroscopy. We will delve into the expected chemical shifts, coupling patterns, and potential for intramolecular interactions that would influence the spectrum. This guide also outlines a rigorous experimental protocol for the acquisition and processing of the ¹H NMR spectrum, ensuring data integrity and reproducibility. The insights provided herein are crucial for the structural elucidation and characterization of this and related compounds in a drug discovery and development context.

Introduction: The Structural Significance of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a molecule of interest in medicinal chemistry, combining three key pharmacophoric elements: a substituted benzoic acid, a secondary amine linker, and a pyridine ring. The spatial arrangement and electronic interplay of these groups dictate the molecule's chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹H NMR, is an indispensable tool for confirming the covalent structure, understanding the conformational preferences, and probing the electronic environment of such molecules. A thorough understanding of its ¹H NMR spectrum is therefore paramount for any research involving this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is predicted to exhibit distinct signals corresponding to each of its non-equivalent protons. The expected chemical shifts are influenced by the electronic effects (induction and resonance) of the substituents on the aromatic rings, the electronegativity of adjacent atoms, and potential through-space interactions such as intramolecular hydrogen bonding. The analysis will be presented by dissecting the molecule into its three main components: the substituted benzoic acid moiety, the pyridinylmethylamino linker, and the pyridine ring.

The Substituted Benzoic Acid Moiety

The benzoic acid ring contains a methyl group at the 2-position, a (pyridin-2-ylmethyl)amino group at the 3-position, and a carboxylic acid group at the 1-position. This substitution pattern leaves three aromatic protons at positions 4, 5, and 6.

-

-CH₃ (Methyl Protons): The methyl group at the 2-position is expected to resonate as a singlet in the range of δ 2.3-2.7 ppm . For comparison, the methyl protons of o-toluic acid appear around δ 2.67 ppm[1][2]. The presence of the adjacent amino group might cause a slight shift.

-

Ar-H (Aromatic Protons): The three aromatic protons on the benzoic acid ring will exhibit a complex splitting pattern due to spin-spin coupling. Their chemical shifts are influenced by both the electron-donating amino group and the weakly electron-donating methyl group.

-

H-6: This proton is ortho to the carboxylic acid group and is expected to be the most deshielded of the three, likely appearing around δ 7.8-8.1 ppm . In o-toluic acid, the proton at this position resonates at approximately δ 8.08 ppm[1].

-

H-4 and H-5: These protons will be influenced by both the ortho-methyl and meta-amino groups (for H-4) and the meta-methyl and ortho-amino groups (for H-5). The protons of 3-aminobenzoic acid appear in the range of δ 6.7-7.2 ppm[3][4]. Considering the combined effects, H-4 and H-5 are predicted to be in the range of δ 6.8-7.4 ppm . They will likely appear as a complex multiplet due to mutual coupling.

-

The Pyridinylmethylamino Linker

This linker consists of a methylene bridge (-CH₂-) and a secondary amine proton (-NH-).

-

-CH₂- (Methylene Protons): These protons are situated between the electron-withdrawing pyridine ring and the nitrogen of the amino group. The chemical shift is anticipated to be a singlet around δ 4.3-4.8 ppm . In benzylamine, the methylene protons appear around δ 3.84 ppm[5], and in related N-(pyridin-2-ylmethyl)aniline derivatives, this signal is often observed between δ 4.0 and 5.0 ppm.

-

-NH- (Amine Proton): The chemical shift of the secondary amine proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects[6]. It is expected to appear as a broad singlet in the range of δ 5.0-7.0 ppm . This proton may exhibit coupling to the adjacent methylene protons, which could be observed as a triplet if the exchange rate is slow.

The Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, leading to a general downfield shift of its protons compared to benzene[7]. The protons are designated as H-3', H-4', H-5', and H-6'.

-

H-6': This proton, being ortho to the nitrogen atom, is the most deshielded and is expected to appear as a doublet in the range of δ 8.5-8.7 ppm [8][9].

-

H-4': This proton is para to the nitrogen and will likely resonate as a triplet in the range of δ 7.6-7.8 ppm [8].

-

H-3' and H-5': These protons are meta to the nitrogen and will have chemical shifts in the range of δ 7.1-7.4 ppm , appearing as a doublet and a triplet, respectively[8].

The Carboxylic Acid Proton

-

-COOH (Carboxylic Acid Proton): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, generally in the range of δ 11.0-13.0 ppm [10]. Its broadness is due to hydrogen bonding and chemical exchange.

Potential for Intramolecular Hydrogen Bonding

The proximity of the carboxylic acid group, the secondary amine, and the pyridine nitrogen allows for the possibility of intramolecular hydrogen bonding. This can significantly impact the chemical shifts of the involved protons (-COOH, -NH). An intramolecular hydrogen bond would lead to a further downfield shift of these protons and could potentially restrict the conformation of the molecule, which might be observable in the NMR spectrum[11][12]. For instance, restricted rotation around the C-N bond could lead to diastereotopic methylene protons, which would appear as a pair of doublets (an AB quartet) rather than a singlet[12][13].

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 11.0 - 13.0 | br s | 1H |

| H-6' | 8.5 - 8.7 | d | 1H |

| H-6 | 7.8 - 8.1 | d | 1H |

| H-4' | 7.6 - 7.8 | t | 1H |

| H-4, H-5, H-3', H-5' | 6.8 - 7.4 | m | 5H |

| -NH- | 5.0 - 7.0 | br s | 1H |

| -CH₂- | 4.3 - 4.8 | s (or ABq) | 2H |

| -CH₃ | 2.3 - 2.7 | s | 3H |

Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet, ABq = AB quartet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for variable temperature experiments. Deuterated chloroform (CDCl₃) can also be used, but the solubility of the compound should be checked. The choice of solvent will influence the chemical shifts of exchangeable protons (-COOH and -NH)[14].

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm)[15].

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the complex aromatic region.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

-

Number of Scans: A minimum of 16 scans should be acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

-

Spectral Width: A spectral width of at least 16 ppm is necessary to encompass all expected signals, from TMS to the carboxylic acid proton.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each signal.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of the target compound.

Caption: Workflow for ¹H NMR spectral analysis of the target molecule.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H NMR spectrum of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid. By systematically analyzing the expected chemical shifts and coupling patterns of its constituent fragments, a detailed spectral map has been generated. The outlined experimental protocol ensures the acquisition of high-quality, reproducible data. This comprehensive approach to spectral interpretation is vital for the unambiguous structural confirmation and further investigation of this and related molecules in the field of drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001123). Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). APPENDIX 2: ¹H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

- Panda, M. K., & Mishra, A. K. (2012). Intramolecular charge transfer associated with hydrogen bonding effects on 2-aminobenzoic acid. Journal of Luminescence, 132(11), 2841-2849.

-

ResearchGate. (n.d.). Comparison of ¹H NMR shifts (ppm) of dipicolylamine units of ligands.... Retrieved from [Link]

-

University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. Retrieved from [Link]

- Al-Adely, W. R., et al. (2020). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Molecules, 25(15), 3487.

-

Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group.... Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-benzoic acid. Retrieved from [Link]

- Li, H., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(11), 917-921.

-

ResearchGate. (n.d.). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5.11. ¹H NMR spectrum of ortho-toluic acid 5b in CDCl₃. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts and IR stretches of NH for free ligand and complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Expanded ¹H NMR spectra showing the methylene protons of N-benzylamide.... Retrieved from [Link]

-

ResearchGate. (n.d.). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Retrieved from [Link]

- Van Bramer, S. E., & DeProphetis, W. S. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

-

GISSMO NMR. (n.d.). Methyl 3-aminobenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

BMRB. (n.d.). o-toluic Acid (C₈H₈O₂). Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, November 5). Predicted H NMR spectrum shows two signals for NH₂ group. Retrieved from [Link]

- Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.

- Dambus, M., & Perjesi, P. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Acta Pharmaceutica Hungarica, 36, 1-5.

-

ResearchGate. (n.d.). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0062810). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Evergreensino. (2025, July 30). What analytical methods are used to determine O - Toluic Acid?. Retrieved from [Link]

-

ATB. (n.d.). 2-Picolylamine. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

Sources

- 1. bmse000557 O-toluic Acid at BMRB [bmrb.io]

- 2. What analytical methods are used to determine O - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 3. rsc.org [rsc.org]

- 4. 3-Aminobenzoic acid(99-05-8) 1H NMR spectrum [chemicalbook.com]

- 5. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Proton NMR Table [www2.chemistry.msu.edu]

- 15. rsc.org [rsc.org]

Methodological & Application

Experimental procedure for amide coupling with 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

Application Note & Protocol

Topic: High-Efficiency Amide Coupling of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic Acid for Pharmaceutical Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its formation, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][2] While conceptually straightforward, the practical execution of amide coupling can be challenging, particularly when dealing with complex substrates.[3] Factors such as steric hindrance, the electronic nature of the substrates, and the presence of other functional groups can significantly impact reaction efficiency and yield.

This application note provides a detailed protocol and technical guide for the amide coupling of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid. This substrate presents a unique set of challenges:

-

Steric Hindrance: The methyl group ortho to the carboxylic acid can sterically impede the approach of the amine nucleophile.

-

Multiple Basic Sites: The presence of a secondary amine and a pyridine nitrogen introduces multiple basic sites that can interact with coupling reagents or require careful pH control.

We will explore the rationale behind selecting an appropriate coupling strategy, provide a robust, step-by-step protocol using a modern uronium-based reagent, and offer guidance on reaction monitoring, workup, and troubleshooting to ensure a successful synthesis.

Guiding Principles: Selecting the Optimal Coupling Reagent

The success of an amide coupling reaction is critically dependent on the choice of the activating reagent.[4] The fundamental principle involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

Common Coupling Reagent Classes:

-

Carbodiimides (e.g., EDC, DCC): These are widely used reagents that form an O-acylisourea intermediate.[5] N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is particularly advantageous due to the water-solubility of its urea byproduct, simplifying purification.[4][6] To enhance efficiency and suppress potential racemization, carbodiimides are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[2][7]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more reactive and efficient, especially for challenging substrates.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is superior to HOBt because its pyridine nitrogen provides anchimeric assistance during the aminolysis step, accelerating the reaction.[8] This makes HATU an excellent choice for sterically hindered acids like our target substrate.[8]

-

Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective for forming active esters and are well-suited for both solution-phase and solid-phase synthesis.[8]

For the specific case of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid, the steric hindrance from the ortho-methyl group makes a high-reactivity reagent desirable. Therefore, HATU is selected as the primary reagent for this protocol due to its proven efficacy in difficult couplings.

Visualized Reaction and Mechanism

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. bachem.com [bachem.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

Application Notes and Protocols for the Purification of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid by Recrystallization

Introduction

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a heterocyclic compound incorporating a benzoic acid moiety and a pyridine ring, a structural motif of interest in medicinal chemistry and materials science. As with many organic compounds synthesized in the laboratory, the crude product often contains impurities that must be removed to ensure accurate characterization and reliable performance in downstream applications. This document provides a detailed guide to the purification of this compound using recrystallization, a fundamental and highly effective technique for the purification of solid organic compounds.

These application notes are intended for researchers, scientists, and drug development professionals. The protocols and discussions herein are designed to be comprehensive, explaining not just the "how" but also the "why" behind each step, grounded in the principles of physical organic chemistry.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target molecule's properties is critical for developing a robust purification strategy. While specific experimental data for the title compound is not widely available, we can infer its properties from structurally related molecules.

Table 1: Physicochemical Properties of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid and Related Compounds

| Property | 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (Predicted/Inferred) | 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid[1] | 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid[2] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | C₁₄H₁₄N₂O₂ | C₁₇H₁₄N₄O₂ |

| Molecular Weight | 242.27 g/mol | 242.27 g/mol | 318.32 g/mol |

| Appearance | Likely a crystalline solid (e.g., off-white to pale yellow) | Not specified | Pale Beige Solid[2] |

| Melting Point | Not specified | Not specified | >257°C (dec.)[2] |

| Solubility | Inferred to be soluble in polar organic solvents like methanol, ethanol, and DMSO, with lower solubility in nonpolar solvents. Aqueous solubility is expected to be pH-dependent. | Not specified | DMSO (Slightly), Methanol (Slightly, Heated)[2] |

The presence of both a carboxylic acid and a basic pyridine nitrogen atom makes the compound's solubility highly dependent on pH. In acidic solutions, the pyridine nitrogen will be protonated, increasing aqueous solubility. Conversely, in basic solutions, the carboxylic acid will be deprotonated to a carboxylate salt, also enhancing aqueous solubility. Near its isoelectric point, the compound will exist as a zwitterion with minimal aqueous solubility.

Potential Impurities:

-

Starting Materials: Unreacted 2-amino-3-methylbenzoic acid and pyridine-2-carbaldehyde (or a related precursor).

-

Side-Products: Products from side reactions, such as over-alkylation or oxidation of the pyridine ring.

-

Reagents and Catalysts: Residual reagents or catalysts from the synthesis.

-

Inorganic Salts: Salts formed during reaction workup, such as chlorides or sulfates[3].

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble.

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid, a moderately polar solvent is a good starting point.

Table 2: Solvent Screening for Recrystallization

| Solvent | Rationale | Expected Outcome |

| Ethanol | A polar protic solvent that is likely to dissolve the compound when hot and have reduced solubility when cold. It is also relatively volatile, making it easy to remove from the purified crystals. | Recommended starting solvent. |

| Methanol | Similar to ethanol but may be too good a solvent, leading to lower recovery. | A good second choice if ethanol provides poor recovery. |

| Isopropanol | Less polar than ethanol and may offer a better solubility profile. | A viable alternative. |

| Water | Due to the amphoteric nature of the molecule, water is generally not a good primary solvent for recrystallization unless the pH is carefully controlled to precipitate the zwitterion. | Can be used as an anti-solvent in a mixed solvent system. |

| Acetone | A polar aprotic solvent. | May be a suitable solvent, but its lower boiling point can be a disadvantage. |

| Toluene | A nonpolar solvent. | The compound is unlikely to be sufficiently soluble. |

Based on this analysis, ethanol is the recommended starting solvent for the recrystallization of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 1 gram of crude 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid. Adjust volumes accordingly for different scales.

Materials and Equipment:

-

Crude 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

-

Ethanol (reagent grade)

-

Deionized water

-

Erlenmeyer flasks (50 mL and 100 mL)

-

Hot plate with magnetic stirring

-

Magnetic stir bar

-

Glass funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Watch glass

-

Oven or vacuum desiccator

Protocol Steps:

-

Dissolution:

-

Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.

-

Add approximately 10 mL of ethanol to the flask.

-

Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. Note the total volume of solvent used.

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are observed in the hot solution, perform a hot filtration.

-

Preheat a clean 100 mL Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

-

Place a fluted filter paper in a glass funnel and place the funnel in the neck of the preheated flask.

-

Carefully and quickly pour the hot solution through the fluted filter paper. The preheating step prevents premature crystallization in the funnel.

-

-

Crystallization:

-

Remove the flask from the heat and cover it with a watch glass.

-

Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Crystal Collection:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

-

Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

-

Use a small amount of the cold filtrate to rinse any remaining crystals from the flask into the funnel.

-

-

Washing:

-

With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. Use a minimal amount of solvent to avoid dissolving the product.

-

-

Drying:

-

Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air dry.

-

Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in an oven at a moderate temperature (e.g., 50-60°C) or in a vacuum desiccator.

-

Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Caption: Recrystallization workflow for 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid.

Assessing Purity

After recrystallization, it is essential to verify the purity of the product.

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the structure of the compound and reveal the presence of any proton-containing impurities.

Troubleshooting Common Recrystallization Problems

Table 3: Troubleshooting Guide

| Problem | Possible Cause(s) | Solution(s) |

| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more solvent in small portions; Try a more polar solvent. |

| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated. | Add more solvent; Reheat the solution and allow it to cool more slowly. |

| No crystals form on cooling | Too much solvent was used; The solution is not sufficiently supersaturated. | Evaporate some of the solvent and try cooling again; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal. |

| Low recovery | Too much solvent was used; The crystals were washed with too much cold solvent; The compound is too soluble in the chosen solvent. | Use less solvent initially; Use minimal solvent for washing; Try a less polar solvent. |

Conclusion

Recrystallization is a powerful technique for the purification of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid. By carefully selecting a suitable solvent and following a systematic protocol, researchers can obtain a high-purity crystalline product, which is crucial for reliable downstream applications in research and development. The principles and procedures outlined in these application notes provide a solid foundation for achieving successful purification of this and structurally related compounds.

References

-

Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(2), o399. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem Compound Database. Retrieved from: [Link]

- European Patent Office. (2020). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (EP Patent 4045494 B1).

- Google Patents. (n.d.). Method for preparing 3-amino-2-methyl benzoic acid (CN104072383A).

-

Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from: [Link]

-

Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution (Doctoral dissertation, The University of Manchester). Retrieved from: [Link]

- Google Patents. (n.d.). M-aminobenzoic acid spherical crystal and preparation method thereof (CN112358409A).

-

MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4473. Retrieved from: [Link]

-

ResearchGate. (2018). Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. Retrieved from: [Link]

Sources

HPLC analysis method for 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

An Application Note for the Pharmaceutical Analysis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Abstract

This document provides a comprehensive, detailed methodology for the quantitative analysis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust, reproducible, and accurate method. The narrative emphasizes the scientific rationale behind critical methodological choices, particularly the management of the analyte's amphoteric nature, to ensure reliable separation and quantification. The guide includes a complete experimental protocol, system suitability criteria, and a detailed framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Scientific Principle & Method Rationale

The target analyte, 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid, is an amphoteric molecule possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual functionality presents a significant challenge in RP-HPLC, as its retention behavior is highly dependent on the mobile phase pH.[1]

-

Controlling Ionization: At a pH value close to the pKa of either functional group, the analyte can exist in multiple ionic states (cationic, anionic, zwitterionic, neutral), leading to poor chromatographic performance such as peak broadening, tailing, or inconsistent retention times. To achieve sharp, symmetrical peaks and a stable, reproducible separation, it is imperative to control the mobile phase pH to ensure the analyte exists predominantly in a single, non-ionized or fully ionized form.[1][2]

-

Selection of Reversed-Phase Chromatography: RP-HPLC is the chosen mode of separation due to its versatility and suitability for moderately polar organic molecules like the target analyte.[3] A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase.

-

Rationale for Low pH Mobile Phase: This method employs a low pH mobile phase (pH ≈ 3.0). At this pH:

-

The carboxylic acid group (pKa ~4-5) is protonated and thus electrically neutral, which increases its hydrophobicity and promotes retention on the C18 stationary phase.[1]

-

The pyridine nitrogen (pKa ~5-6) is protonated, carrying a positive charge. While this increases polarity, the suppression of the carboxyl group's ionization is the dominant factor for achieving good retention and peak shape in reversed-phase mode.

-

This approach avoids the use of high pH mobile phases which can degrade traditional silica-based columns.

-

The following diagram illustrates the decision-making process for selecting the optimal mobile phase pH.

Caption: Logic for mobile phase pH selection based on analyte functional groups.

Instrumentation, Materials, and Reagents

Instrumentation

-

HPLC System equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Volumetric glassware (Class A).

Chemicals and Reagents

-

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid Reference Standard (purity ≥ 99.5%).

-

Acetonitrile (HPLC grade).[4]

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

-

Orthophosphoric acid (AR grade).

-

Water (HPLC grade or Milli-Q).

Chromatographic Column

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil ODS, Waters Symmetry, Zorbax Eclipse).

-

Rationale: A standard length C18 column provides excellent resolving power and retention for this type of aromatic compound.[5]

Detailed Experimental Protocol

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer, pH 3.0):

-

Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

-

Stir until fully dissolved.

-

Adjust the pH to 3.00 ± 0.05 with orthophosphoric acid.

-

Filter the buffer through a 0.45 µm nylon membrane filter.

-

-

Mobile Phase B (Organic):

-

100% Acetonitrile.

-

Filter through a 0.45 µm PTFE membrane filter if necessary.

-

-

Diluent:

-

Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures sample solubility and compatibility with the initial mobile phase conditions.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.

-

-

Working Standard Solutions (e.g., for Linearity):

-

Prepare a series of working standards by serially diluting the Standard Stock Solution with the diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Prepare the sample to be analyzed by dissolving it in the diluent to achieve a final concentration within the validated linear range of the method (e.g., 25 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial.

-

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for high resolution of aromatic compounds. |

| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄) | Low pH suppresses carboxyl ionization for better retention. |

| Mobile Phase B | Acetonitrile | Good organic solvent with low UV cutoff.[4] |

| Gradient Elution | 0-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B | Gradient ensures elution of the main peak and any potential impurities with good peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |

| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |

| Detection Wavelength | 254 nm | Strong absorbance is expected due to the aromatic rings. A PDA scan is recommended to confirm λmax. |

| Run Time | 25 minutes | Allows for elution and column re-equilibration. |

Method Validation Protocol (per ICH Q2(R2))

A robust analytical method requires validation to demonstrate its suitability for the intended purpose.[6][7] The following parameters must be assessed.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified.

-

Procedure: Inject the working standard solution (e.g., 25 µg/mL) five or six times.

-

Acceptance Criteria:

-

Tailing Factor (T): ≤ 1.5

-

Theoretical Plates (N): ≥ 2000

-

Relative Standard Deviation (%RSD) of Peak Area and Retention Time: ≤ 2.0%

-

Specificity

The method's ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).

-

Procedure: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to ensure the peak is free from co-eluting degradants.

-

Acceptance Criteria: The analyte peak should be pure and show no interference from blanks or placebo components. Peak purity analysis (using a PDA detector) should pass.

Linearity

The method's ability to elicit test results that are directly proportional to the analyte concentration.

-

Procedure: Prepare and inject at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

-

Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The closeness of test results to the true value.

-

Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (9 determinations total).[8]

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.[8]

-

Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment.

-

Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)

-

Procedure: Determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD). This is often established based on a signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD.

-

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

The method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Procedure: Introduce small changes to the method, such as:

-

pH of Mobile Phase A (± 0.2 units)

-

Column Temperature (± 5 °C)

-

Flow Rate (± 0.1 mL/min)

-

Mobile Phase Composition (e.g., ± 2% organic)

-

-

Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

The following diagram outlines the comprehensive workflow for this analytical method.

Caption: Overall workflow for the HPLC analysis of the target analyte.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, excellent peak shape and reproducible retention are achieved. The method is suitable for routine quality control, stability studies, and other quantitative applications in a pharmaceutical research and development environment. Adherence to the outlined validation protocol will ensure that the method is fit for its intended purpose and complies with regulatory expectations.

References

-

National Center for Biotechnology Information. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. Retrieved from [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

-

ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

-

ACS Publications. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Retrieved from [Link]

-

LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

-

ResearchGate. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Retrieved from [Link]

-

ResearchGate. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Retrieved from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

- Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

-

Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

- 1. hplc.eu [hplc.eu]

- 2. agilent.com [agilent.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid (MW: 242.27 g/mol , CAS: 878714-39-7)[1]. The unique amphoteric nature of this molecule—possessing both a weakly acidic carboxylic acid group and a basic pyridine nitrogen—presents specific challenges and opportunities for purification. This document provides a series of troubleshooting steps and detailed protocols to address common impurity profiles encountered during its synthesis and isolation.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses initial observations and common problems encountered post-synthesis.

Q1: My crude product is a dark, intractable oil instead of a solid. What are the likely causes and immediate next steps?

A: Oiling out is a common issue, typically caused by the presence of residual solvents, low-melting point impurities, or the product being below its melting point but failing to nucleate.

-

Causality: The impurities disrupt the crystal lattice formation of the desired compound. High-boiling point solvents from the synthesis, such as toluene or dioxane, which are common in Buchwald-Hartwig amination reactions, are often the primary culprits[2].

-

Troubleshooting Strategy:

-